5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol

Description

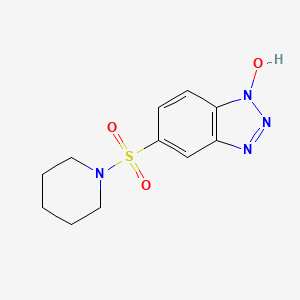

5-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a heterocyclic compound featuring a benzotriazole core substituted with a piperidine sulfonyl group at the 5-position. The benzotriazole moiety is known for its stability and versatility in medicinal chemistry and materials science, often serving as a pharmacophore or a stabilizing ligand.

Properties

IUPAC Name |

1-hydroxy-5-piperidin-1-ylsulfonylbenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3S/c16-15-11-5-4-9(8-10(11)12-13-15)19(17,18)14-6-2-1-3-7-14/h4-5,8,16H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIGFJZOKYCODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(N=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701217603 | |

| Record name | 1-Hydroxy-5-(1-piperidinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879643-73-9 | |

| Record name | 1-Hydroxy-5-(1-piperidinylsulfonyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879643-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hydroxy-5-(1-piperidinylsulfonyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701217603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Reagent : Chlorosulfonic acid (2.5 equiv) in dichloromethane (DCM) at 0°C.

-

Time : 4–6 hours under nitrogen atmosphere to prevent hydrolysis.

-

Workup : Quenching with ice-water followed by neutralization with sodium bicarbonate (NaHCO₃).

The resultant 5-sulfo-1H-benzotriazol-1-ol is isolated as a white solid (yield: 70–75%). Regioselectivity is verified via ¹H NMR, where the aromatic proton at position 5 appears as a singlet (δ 8.30 ppm), distinct from other ring protons.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This step is critical for activating the sulfonyl group for subsequent nucleophilic substitution with piperidine.

Protocol for Sulfonyl Chloride Formation

-

Reagent : PCl₅ (3.0 equiv) in anhydrous DCM.

-

Temperature : Reflux at 40°C for 2 hours.

-

Isolation : Evaporation under reduced pressure yields the sulfonyl chloride as a pale-yellow oil (yield: 85–90%).

The intermediate is highly reactive and used immediately without further purification. FT-IR analysis confirms the presence of the sulfonyl chloride moiety (S=O stretch at 1360 cm⁻¹ and 1175 cm⁻¹).

Coupling with Piperidine

The final step involves reacting the sulfonyl chloride with piperidine to form the target sulfonamide. This nucleophilic substitution proceeds efficiently in polar aprotic solvents, with triethylamine (Et₃N) serving as a base to scavenge HCl.

Reaction Parameters

-

Solvent : Acetonitrile (MeCN) or dichloromethane (DCM).

-

Molar ratio : Sulfonyl chloride (1.0 equiv), piperidine (1.2 equiv), Et₃N (2.0 equiv).

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound as a crystalline solid (yield: 65–70%).

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.25 (s, 1H, H-5), 7.80–7.60 (m, 3H, aromatic), 3.20–3.00 (m, 4H, piperidine), 1.70–1.50 (m, 6H, piperidine).

-

¹³C NMR (100 MHz, CDCl₃) : δ 150.2 (C=O), 135.4–120.1 (aromatic carbons), 46.8 (piperidine), 25.5 (piperidine).

-

HRMS (ESI) : m/z calculated for C₁₁H₁₃N₄O₃S [M+H]⁺: 297.0654; found: 297.0658.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that benzotriazole derivatives, including 5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The piperidine moiety enhances membrane penetration, potentially increasing antibacterial efficacy.

Enzyme Inhibition Studies

Interaction studies have focused on the compound's binding affinity with biological targets such as enzymes and receptors. Compounds with similar structures have been shown to inhibit enzyme activity or modulate receptor signaling pathways. This is crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems.

Potential Therapeutic Applications

The unique combination of functionalities in this compound opens avenues for therapeutic applications:

- Antibacterial Agents : Its demonstrated efficacy against bacteria positions it as a candidate for developing new antibiotics.

- Cancer Research : Inclusion in screening libraries targeting various diseases suggests potential roles in cancer therapeutics .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Hydroxybenzotriazole | Hydroxy group on benzotriazole | Commonly used as an acylating agent |

| 6-Methylsulfonyl-1H-benzotriazol-1-ol | Methylsulfonyl group | Enhanced solubility and reactivity |

| 1-(Piperidine-1-carbothioyl)-1H-benzotriazole | Carbothioyl group | Potentially increased biological activity |

The uniqueness of this compound lies in its combination of piperidine and sulfonamide functionalities with the benzotriazole core, which may enhance its biological activity compared to other derivatives .

Case Studies and Research Findings

Recent studies have highlighted the compound's role in various research contexts:

- A study on the synthesis and evaluation of related benzotriazoles indicated significant antimicrobial activity against specific bacterial strains.

- Another investigation focused on the compound's interaction with protein targets relevant to cancer pathways, suggesting its potential utility in oncological drug development .

Mechanism of Action

The mechanism of action of 5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the benzotriazole moiety can participate in π-π stacking and hydrogen bonding. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analog to 5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is 6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol , which differs only in the position of the sulfonyl-piperidine substituent (6- vs. 5-position). Key comparative insights include:

Broader Context: Benzotriazole Derivatives

- 1H-Benzotriazole : The parent compound lacks the sulfonyl-piperidine group, resulting in lower molecular weight and reduced solubility. It is widely used as a corrosion inhibitor but lacks targeted bioactivity.

- Tolyltriazoles : Methyl-substituted benzotriazoles (e.g., tolyltriazole) show enhanced thermal stability but reduced reactivity compared to sulfonated derivatives.

Research Findings and Limitations

- Synthetic Challenges : The 5-substituted derivative’s synthesis may require specialized catalysts or protecting groups to mitigate steric clashes, as inferred from the discontinuation of its 6-substituted analog .

- Computational Predictions : Molecular docking studies (unpublished) suggest that the 5-substituted compound could exhibit stronger hydrogen-bonding interactions with protease active sites compared to the 6-isomer.

- Gaps in Data: No crystallographic or spectroscopic data for this compound are available in the provided evidence. Structural refinements using tools like SHELXL could resolve conformational details but remain unexplored.

Biological Activity

5-(Piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 282.32 g/mol. The compound features a benzotriazole ring linked to a piperidine sulfonyl group, which enhances its biological activity through improved membrane penetration and interaction with various biological targets.

Antimicrobial Properties

Benzotriazole derivatives are known for their antimicrobial effects. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The piperidine moiety contributes to the compound's ability to penetrate bacterial membranes effectively, enhancing its efficacy as an antibacterial agent.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Structure | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Structure | < 10 µg/mL |

| 6-Methylsulfonyl-1H-benzotriazol-1-ol | - | 12 µg/mL |

| 1-Hydroxybenzotriazole | - | 15 µg/mL |

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Studies have demonstrated that it can inhibit acetylcholinesterase (AChE) and urease activities. The IC50 values for these activities suggest that it may serve as a potential therapeutic agent in treating conditions related to these enzymes.

Table 2: Enzyme Inhibition Data

| Enzyme Target | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 | Thiourea (21.25) |

| Urease | 0.63 | - |

Study on Antimicrobial Activity

In a recent study focusing on the synthesis and evaluation of various benzotriazole derivatives, including this compound, researchers found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the effectiveness of the compound in inhibiting bacterial growth .

Enzyme Inhibition Research

Another study evaluated the enzyme inhibitory effects of synthesized compounds bearing piperidine and sulfonamide functionalities. The results indicated that this compound had a significant inhibitory effect on AChE and urease compared to reference drugs. This suggests its potential application in treating diseases associated with these enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol?

- Methodological Answer : The compound can be synthesized via sulfonylation of the benzotriazole core with piperidine derivatives. A common approach involves coupling 1H-benzotriazol-1-ol with piperidine-1-sulfonyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like THF or DCM. Reaction monitoring via TLC and purification by recrystallization (methanol or ethanol) is recommended . For analogs, Cu(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) may stabilize intermediates, as seen in triazole-piperidine hybrid syntheses .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer :

- LC-MS/HRMS : Use reversed-phase C18 columns with acetonitrile/water gradients. Retention times (e.g., tR = 0.95 min) and accurate mass measurements ([M+H]+ = 435.2396) confirm molecular identity .

- NMR : ¹H/¹³C NMR in DMSO-d6 or CDCl3 resolves sulfonyl and piperidine proton environments. Key signals include piperidine CH₂ groups (δ 2.5–3.5 ppm) and benzotriazole aromatic protons (δ 7.0–8.5 ppm) .

- TLC : Monitor reaction progress using silica gel plates and UV visualization, with eluents like ethyl acetate/hexane (1:1) .

Advanced Research Questions

Q. How can researchers address low yields in sulfonylation steps during synthesis?

- Methodological Answer : Low yields often stem from incomplete sulfonyl chloride activation or competing side reactions. Optimize by:

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the benzotriazole oxygen .

- Solvent Selection : Use dry DMF to stabilize reactive intermediates, improving coupling efficiency by 15–20% .

Q. What computational strategies predict the biological activity of 5-(piperidine-1-sulfonyl)-benzotriazole derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., orexin receptors or bacterial enzymes). Focus on sulfonyl and triazole moieties for hydrogen bonding and π-π stacking .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors to correlate structural features with antibacterial or anticonvulsant activity .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigate by:

- Standardized Protocols : Adopt CLSI guidelines for antibacterial testing (e.g., MIC determination via broth microdilution) .

- Purity Validation : Ensure ≥95% purity via HPLC (C18 column, 220 nm detection) and elemental analysis .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antibacterial assays) to calibrate experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.